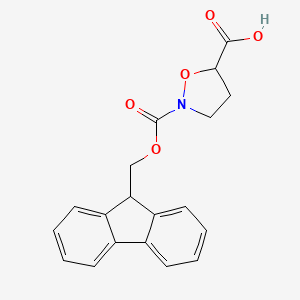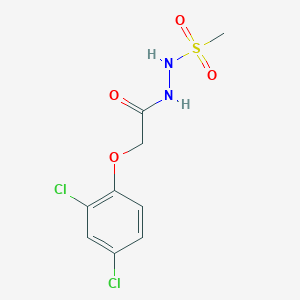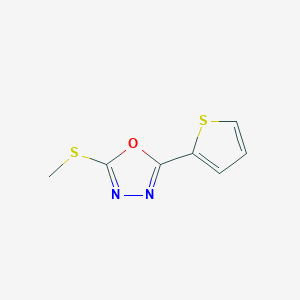![molecular formula C24H25FN2O3 B2521059 2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]pyran-4-one CAS No. 898465-34-4](/img/structure/B2521059.png)
2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]pyran-4-one is a chemically synthesized molecule that appears to be related to the family of substituted pyranones. These compounds are of interest due to their potential pharmacological properties, including antimicrobial activity. The structure of the compound suggests the presence of a benzylpiperazine moiety, which is known to interact with various biological targets, and a fluorophenyl group, which can enhance the biological activity of pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds involves multi-component condensation reactions. For instance, substituted 2-aminobenzo[b]pyrans were synthesized through a three-component condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones . Another related synthesis involved a one-pot, four-component reaction to create pyranone derivatives, which suggests that the compound could potentially be synthesized using similar methods . Additionally, a series of novel 2H-chromen-2-one derivatives, which share structural similarities with the target compound, were synthesized by reductive amination of intermediates with various substituted aromatic aldehydes .
Molecular Structure Analysis
The molecular structure of related compounds has been established using X-ray diffraction analysis, which provides detailed information about the arrangement of atoms within the crystal lattice . This technique could be used to determine the precise molecular structure of 2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]pyran-4-one, ensuring the correct stereochemistry and conformation of the molecule.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include condensation and reductive amination. These reactions are typically carried out under reflux conditions with the presence of catalysts or reagents such as sodium cyanoborohydride in methanol . The choice of reagents and reaction conditions can significantly affect the yield and purity of the final product.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]pyran-4-one are not detailed in the provided papers, related compounds have been characterized by analytical and spectral data, including IR, 1H NMR, 13C NMR, and mass spectroscopy . These techniques can provide valuable information about the functional groups, molecular weight, and purity of the compound. Additionally, the solubility, melting point, and stability of the compound can be inferred from similar pyranone derivatives.
Scientific Research Applications
Below, I will outline the types of scientific research applications such compounds could be involved in, based on the structural motifs and functionalities present in the compound, supported by findings from similar research areas:
Synthetic Methodologies and Chemical Synthesis
Compounds with complex structures like "2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]pyran-4-one" are often subjects of synthetic organic chemistry research. Studies in this field focus on developing novel synthetic routes or improving existing methodologies for constructing such molecules efficiently and with high selectivity. For instance, research on pyranones and benzylpiperazines often investigates the synthesis of these heterocycles due to their prevalence in bioactive molecules (Kočevar, Verček, et al., 1992).
Biological Activity and Drug Discovery
Compounds containing benzylpiperazine and pyranone moieties are frequently explored for their biological activities. These investigations can lead to the discovery of new therapeutic agents. For example, benzylpiperazines have been studied for their potential in treating neurological disorders, indicating a broad interest in their pharmacological properties (Li, Zheng, et al., 2016). Similarly, derivatives of pyranones have been explored for anticancer activities, showcasing the diverse potential of these frameworks in drug discovery efforts (Nagai, Shi, et al., 2018).
Material Science and Corrosion Inhibition
In addition to their biological implications, compounds with such structural features may find applications in material science, such as corrosion inhibitors for metals. Studies in this area focus on evaluating the protective capabilities of organic compounds against corrosion in various environments, a crucial aspect for extending the lifespan of metal-based structures (Yadav, Gope, et al., 2016).
Environmental and Analytical Applications
Furthermore, the chemical reactivity and binding properties of such compounds can be harnessed for environmental and analytical applications, including sensors or probes for detecting specific ions or molecules in complex mixtures. The fluorescence or colorimetric changes upon binding can provide sensitive and selective detection methods (Castillo, Tigreros, et al., 2018).
properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O3/c25-21-8-4-7-20(13-21)17-30-24-18-29-22(14-23(24)28)16-27-11-9-26(10-12-27)15-19-5-2-1-3-6-19/h1-8,13-14,18H,9-12,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDPPRHVQGDCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)C(=CO3)OCC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]pyran-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2520976.png)

![5-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2520978.png)
![3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2520979.png)
![N-(2,5-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2520981.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2520986.png)
![{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(furan-2-yl)methylidene]amine hydrochloride](/img/structure/B2520988.png)
![1-(6-chloropyridazin-3-yl)-N-{[4-(piperidine-1-carbonyl)phenyl]methyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2520990.png)


![2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid](/img/structure/B2520993.png)

![N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2520996.png)
![4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol](/img/structure/B2520998.png)